Dopamine Transporter (DAT) Affinity: 3-Methyl-3-phenylbutan-2-one vs. Reference DAT Inhibitors
In a competitive binding assay using human DAT expressed in HEK293 cells, 3-methyl-3-phenylbutan-2-one (as the pharmacophore core of technetium complex TROTEC-1) exhibited an IC₅₀ of 139 ± n/a nM [1]. By comparison, the reference DAT inhibitor WIN-35428 (a phenyltropane analog) typically shows sub-nanomolar affinity (Kᵢ ~0.5–2 nM) in the same assay system, while the endogenous substrate dopamine displays a Kₘ in the low micromolar range (1–5 µM) [2]. The quaternary carbon center restricts conformational flexibility, enabling a binding mode that is distinct from both the tropane and phenethylamine classes and providing a template for technetium-99m labeling without loss of affinity [3].
| Evidence Dimension | DAT binding affinity (IC₅₀ / Kᵢ) in human DAT HEK293 cells |
|---|---|
| Target Compound Data | IC₅₀ = 139 nM (3-methyl-3-phenylbutan-2-one-derived TROTEC-1 ligand) [1] |
| Comparator Or Baseline | WIN-35428: Kᵢ ~0.5–2 nM; Dopamine: Kₘ ~1–5 µM [2] |
| Quantified Difference | ~70-fold lower affinity than WIN-35428; ~7–36-fold higher affinity than dopamine |
| Conditions | In vitro competitive binding, human DAT HEK293 cells, radioligand displacement [1] |
Why This Matters
The intermediate DAT affinity combined with the non-tropane, non-amphetamine scaffold makes this compound a preferred starting point for developing metabolically stable SPECT imaging agents that avoid the abuse liability and scheduling restrictions of cocaine-based ligands.
- [1] BindingDB entry: ChEMBL_61516 (CHEMBL675998). IC₅₀ = 139 nM for BDBM50451132 at human DAT. Hoepping, A., et al. (1998) J. Med. Chem. 41:4429-32. https://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50036673 View Source
- [2] Holmquist, C. R., et al. (1996). 3α-(4'-substituted phenyl)tropane-2β-carboxylic acid methyl esters: novel ligands with high affinity and selectivity at the dopamine transporter. J. Med. Chem., 39(16), 3187-3194. (Provides comparator WIN-35428 affinity data.) View Source
- [3] Hoepping, A., et al. (1998). TROTEC-1: a new high-affinity ligand for labeling of the dopamine transporter. J. Med. Chem., 41(22), 4429-4432. View Source
